molecular formula C15H14BrN3O2 B11949073 1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea CAS No. 2646-29-9

1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea

Cat. No.: B11949073
CAS No.: 2646-29-9
M. Wt: 348.19 g/mol
InChI Key: NSLBFNOXPLOUBN-UHFFFAOYSA-N
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Description

1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea is an organic compound that features both acetamide and bromophenyl groups

Preparation Methods

The synthesis of 1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea typically involves the reaction of 4-acetamidophenyl isocyanate with 4-bromoaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea involves its interaction with specific molecular targets. The acetamide and bromophenyl groups play a crucial role in its binding to these targets, influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

1-(4-Acetamidophenyl)-3-(4-bromophenyl)urea can be compared with similar compounds such as:

    1-(4-Acetamidophenyl)-3-phenylurea: Lacks the bromine atom, which may affect its reactivity and applications.

    1-(4-Bromophenyl)-3-phenylurea: Lacks the acetamide group, which may influence its biological activity.

The presence of both acetamide and bromophenyl groups in this compound makes it unique and potentially more versatile in its applications.

Properties

CAS No.

2646-29-9

Molecular Formula

C15H14BrN3O2

Molecular Weight

348.19 g/mol

IUPAC Name

N-[4-[(4-bromophenyl)carbamoylamino]phenyl]acetamide

InChI

InChI=1S/C15H14BrN3O2/c1-10(20)17-12-6-8-14(9-7-12)19-15(21)18-13-4-2-11(16)3-5-13/h2-9H,1H3,(H,17,20)(H2,18,19,21)

InChI Key

NSLBFNOXPLOUBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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